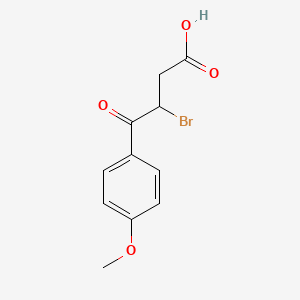

3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCNOXLOVFXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromo 4 4 Methoxyphenyl 4 Oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid would exhibit distinct signals corresponding to each unique proton in the molecule.

The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. This pattern, characteristic of an AA'BB' spin system, arises from the coupling between adjacent aromatic protons. The protons ortho to the electron-donating methoxy (B1213986) group will be shielded and appear at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing carbonyl group.

The methine proton (H3), being adjacent to both a bromine atom and a carbonyl group, is expected to be significantly deshielded and will likely appear as a doublet of doublets (dd) further downfield in the aliphatic region. The diastereotopic methylene protons (H2) will exhibit complex splitting patterns due to coupling with the adjacent methine proton, likely appearing as two separate multiplets. The single proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10 ppm, due to hydrogen bonding. The protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.95 | Doublet (d) | ~8.8 |

| H-3', H-5' | 7.00 | Doublet (d) | ~8.8 |

| H-3 | 4.80 | Doublet of Doublets (dd) | J(H3-H2a) = ~8.0, J(H3-H2b) = ~6.0 |

| H-2a | 3.40 | Multiplet | - |

| H-2b | 3.20 | Multiplet | - |

| -OCH₃ | 3.90 | Singlet (s) | - |

| -COOH | >10.0 | Broad Singlet (br s) | - |

Carbon (¹³C) NMR Analysis: Chemical Shifts and DEPT Experiments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbons of the ketone and the carboxylic acid are expected to appear at the most downfield chemical shifts, typically in the range of δ 170-200 ppm. The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon bearing the methoxy group (C-4') and the carbon attached to the carbonyl group (C-1') will be the most downfield among the aromatic signals. The carbons ortho and meta to these groups will have distinct chemical shifts. The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum, with the carbon bearing the bromine atom (C3) being more downfield due to the electronegativity of bromine. The methoxy carbon will resonate at approximately δ 55-60 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. uobasrah.edu.iqlibretexts.orglibretexts.orgnanalysis.compressbooks.pub A DEPT-90 experiment would show a signal only for the methine carbon (C3) and the aromatic CH carbons. A DEPT-135 experiment would display positive signals for the methine (C3), aromatic CH, and methoxy (CH₃) carbons, while the methylene carbon (C2) would appear as a negative signal. Quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons, would be absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C=O (Ketone) | ~195 | Absent | Absent |

| C=O (Acid) | ~175 | Absent | Absent |

| C-4' | ~164 | Absent | Absent |

| C-1' | ~128 | Absent | Absent |

| C-2', C-6' | ~131 | Positive | Positive |

| C-3', C-5' | ~114 | Positive | Positive |

| C-3 | ~45 | Positive | Positive |

| C-2 | ~38 | Absent | Negative |

| -OCH₃ | ~56 | Absent | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the methine proton (H3) and the methylene protons (H2). It would also show correlations between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5'). researchgate.netpressbooks.pubyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. pressbooks.pubyoutube.comcolumbia.eduresearchgate.net Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon to which it is attached. For example, it would connect the signal for H3 to C3, the signals for H2 to C2, and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. pressbooks.pubyoutube.comcolumbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the aromatic protons (H-2', H-6') to the ketone carbonyl carbon (C=O) and C-1', confirming the attachment of the butanoic acid chain to the aromatic ring. Correlations from the methoxy protons to C-4' would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could show correlations between the methoxy protons and the aromatic protons at the 3' and 5' positions, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₁H₁₁BrO₄. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units. miamioh.edujove.comnptel.ac.in

The calculated exact mass of the monoisotopic molecular ion [M]⁺ (containing ⁷⁹Br) is crucial for confirming the elemental formula.

Calculated Exact Mass

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₁H₁₁⁷⁹BrO₄ | [M]⁺ | 285.9835 |

| C₁₁H₁₁⁸¹BrO₄ | [M+2]⁺ | 287.9815 |

Interpretation of Fragmentation Patterns for Structural Information

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways, driven by the presence of the aromatic ring, the ketone, the carboxylic acid, and the bromine atom. jove.comnptel.ac.inlibretexts.orgyoutube.com

A primary fragmentation pathway would be the alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of a stable acylium ion. The loss of the butanoic acid side chain would generate the 4-methoxybenzoyl cation. Another significant fragmentation would be the loss of the bromine atom. Cleavage of the C-C bond between C2 and C3 could also occur. The carboxylic acid group can undergo fragmentation through the loss of water (H₂O) or the carboxyl group (COOH).

Plausible Fragmentation Pathways and Expected Fragments

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 286/288 | [C₁₁H₁₁BrO₄]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | α-cleavage at the ketone, loss of the bromo-carboxyethyl radical |

| 207/209 | [C₁₁H₁₀BrO₂]⁺ | Loss of the carboxylic acid group (-COOH) |

| 268/270 | [C₁₁H₁₀BrO₃]⁺ | Loss of a hydroxyl radical (-OH) from the carboxylic acid |

| 241/243 | [C₁₀H₈BrO₃]⁺ | Loss of the carboxyl group and a methyl radical |

| 107 | [C₇H₇O]⁺ | From the 4-methoxybenzoyl cation, loss of CO |

| 77 | [C₆H₅]⁺ | From the 4-methoxybenzoyl cation, loss of CO and OCH₃ |

By combining the detailed information from both advanced NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint of the molecule.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: a carboxylic acid, a ketone, an aromatic ring, an ether, and a carbon-bromine bond. While an experimentally obtained spectrum for this specific compound is not publicly available, a theoretical analysis of its vibrational modes can be predictive.

The key expected vibrational frequencies are:

Carboxylic Acid (-COOH): This group gives rise to two very characteristic absorptions. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1710-1680 cm⁻¹.

Ketone (Ar-C=O): The carbonyl group of the ketone, being conjugated with the aromatic ring, is expected to show a strong absorption band in the range of 1685-1665 cm⁻¹. This band may overlap with the carboxylic acid carbonyl stretch.

Aromatic Ring (C=C and C-H): The presence of the methoxyphenyl group would be confirmed by several bands. The C=C stretching vibrations within the aromatic ring typically appear in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aromatic C-H bending vibrations give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern.

Ether (Ar-O-CH₃): The ether linkage is characterized by the C-O stretching vibrations. The asymmetric Ar-O-C stretching is expected to produce a strong band in the 1275-1200 cm⁻¹ region, while the symmetric C-O-C stretching would appear around 1075-1020 cm⁻¹.

Aliphatic C-H Bonds: The CH₂ and CH groups in the butanoic acid chain will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to be observed in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

An interactive data table summarizing these expected vibrational modes is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong |

| Ketone | C=O stretch | 1685-1665 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| Ether | Ar-O-C stretch (asymmetric) | 1275-1200 | Strong |

| Ether | C-O-C stretch (symmetric) | 1075-1020 | Medium |

| Aliphatic Chain | C-H stretch | 2960-2850 | Medium |

| Alkyl Halide | C-Br stretch | 600-500 | Medium to Strong |

It is important to note that the actual peak positions and intensities in an experimental spectrum can be influenced by factors such as the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and torsion angles, thereby revealing the absolute stereochemistry and conformational preferences of a molecule. However, the successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound. To date, there are no publicly available reports of a single-crystal X-ray diffraction study on this compound. The following sections describe the principles and the type of information that could be obtained if such a study were to be conducted.

The process of determining a crystal structure begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. The intensities and positions of the diffracted X-ray beams are used to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

The next step is to solve the "phase problem" to generate an initial electron density map of the molecule. For a molecule containing a heavy atom like bromine, the Patterson method or direct methods are typically employed. The heavy atom's position can be located from the Patterson map, and this information can be used to phase the remaining reflections and reveal the positions of the lighter atoms (carbon and oxygen).

Once an initial model of the structure is obtained, it is refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction data. The quality of the final refined structure is assessed by parameters such as the R-factor (agreement factor), which should be as low as possible for a well-refined structure.

A successful X-ray crystallographic study of this compound would yield a wealth of structural information.

Bond Lengths: The analysis would provide precise measurements of all bond lengths within the molecule. For instance, the C=O bond lengths of the carboxylic acid and ketone functionalities could be compared, and the C-Br bond length would be accurately determined. These experimental values can be compared with standard bond lengths to identify any unusual bonding characteristics.

Bond Angles: The bond angles around each atom would define the local geometry. For example, the bond angles around the sp² hybridized carbonyl carbons and the sp³ hybridized carbons of the butanoic acid chain would be determined. This information is crucial for understanding the steric and electronic environment within the molecule.

Torsion Angles: Torsion angles (or dihedral angles) describe the conformation of the molecule by defining the rotational relationship between different parts of the structure. Key torsion angles in this compound would include those defining the orientation of the methoxyphenyl group relative to the ketone, and the conformation of the butanoic acid chain. This would reveal whether the molecule adopts a folded or an extended conformation in the solid state.

The following interactive tables illustrate the type of data that would be generated from a crystal structure analysis.

Hypothetical Bond Length Data

| Bond | Expected Length (Å) |

| C-Br | ~1.94 |

| C=O (Ketone) | ~1.21 |

| C=O (Carboxylic Acid) | ~1.22 |

| C-O (Carboxylic Acid) | ~1.31 |

| C-C (Aromatic) | ~1.39 |

| C-O (Ether) | ~1.36 |

Hypothetical Bond Angle Data

| Atoms | Expected Angle (°) |

| C-C(O)-C | ~120 |

| O=C-O (Carboxylic Acid) | ~123 |

| C-C-Br | ~109.5 |

| C-O-C (Ether) | ~118 |

Reactivity, Chemical Transformations, and Mechanistic Studies of 3 Bromo 4 4 Methoxyphenyl 4 Oxobutanoic Acid

Reactivity of the Bromine Moiety

The bromine atom, positioned at the alpha-carbon relative to the carbonyl group, is activated towards several types of reactions due to the electron-withdrawing nature of the adjacent ketone.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This substitution can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The S(_N)2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon is chiral. Strong, less sterically hindered nucleophiles favor this concerted mechanism. In contrast, the S(_N)1 pathway proceeds through a carbocation intermediate, which is stabilized by the adjacent carbonyl group through resonance. This pathway is favored by weaker nucleophiles and polar protic solvents. The planarity of the carbocation intermediate typically leads to a racemic mixture of products if the starting material is enantiomerically pure.

Due to the presence of the adjacent carbonyl group, which can stabilize a negative charge in the transition state, S(_N)2 reactions at the alpha-position of ketones are generally facile.

Elimination Reactions (E1, E2 pathways)

In the presence of a base, 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid can undergo elimination of hydrogen bromide to form an α,β-unsaturated carbonyl compound. This reaction can also proceed via two primary mechanisms: E1 and E2.

The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton from the β-carbon, simultaneously with the departure of the bromide leaving group. For this reaction to occur efficiently, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. The use of a sterically hindered, non-nucleophilic base can favor elimination over substitution.

The E1 mechanism, on the other hand, is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. A weak base then abstracts a proton from the adjacent carbon to form the double bond. E1 reactions are typically favored in the presence of weak bases and polar protic solvents and often compete with S(_N)1 reactions.

Reductive Debromination

The carbon-bromine bond in α-bromo ketones can be cleaved under reductive conditions to yield the corresponding debrominated ketone. This transformation can be achieved using various reducing agents. Common methods for the reductive debromination of α-bromo ketones include the use of reagents like sodium borohydride, often in the presence of a catalyst, or dissolving metal reductions. Photoreductants, such as Hantzsch esters, have also been employed for the selective debromination of α-bromo ketones under visible light irradiation. This reaction proceeds through a radical intermediate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality imparts acidic properties to the molecule and provides a handle for various derivatization reactions.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive it to completion, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. Alternatively, the carboxylate can be activated, for example, by conversion to an acyl chloride, followed by reaction with an alcohol.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. These reagents facilitate the formation of an active intermediate that is readily attacked by the amine.

Decarboxylation Pathways

As a β-keto acid, this compound is susceptible to decarboxylation, which is the loss of carbon dioxide. This reaction is often facilitated by heating. The mechanism of decarboxylation for β-keto acids proceeds through a cyclic six-membered transition state, where the carboxyl proton is transferred to the keto oxygen, leading to the formation of an enol intermediate and carbon dioxide. The enol then tautomerizes to the more stable ketone product.

The presence of the electron-withdrawing bromine atom at the α-position may influence the rate of decarboxylation.

Reduction to Alcohols

The presence of both a ketone and a carboxylic acid functionality in this compound allows for selective or exhaustive reduction to the corresponding alcohols. The choice of reducing agent is crucial in determining the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the carboxylic acid to alcohols. This would result in the formation of 3-bromo-4-(4-methoxyphenyl)butane-1,4-diol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbons of both the ketone and the carboxylic acid.

Conversely, milder reducing agents like sodium borohydride (NaBH₄) typically exhibit selectivity for the reduction of ketones and aldehydes over carboxylic acids. Therefore, treatment of this compound with NaBH₄ would be expected to yield 3-bromo-4-hydroxy-4-(4-methoxyphenyl)butanoic acid.

| Reagent | Functional Group Reduced | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 3-bromo-4-(4-methoxyphenyl)butane-1,4-diol |

| Sodium Borohydride (NaBH₄) | Ketone | 3-bromo-4-hydroxy-4-(4-methoxyphenyl)butanoic acid |

Reactivity of the Ketone Moiety

The ketone group in this compound is a key site for various chemical transformations, including reduction and condensation reactions, as well as reactions at the adjacent alpha-carbon.

Carbonyl Reduction Reactions

As previously mentioned, the ketone can be selectively reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. Besides sodium borohydride, other common reagents for this purpose include catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). The product of this reduction is 3-bromo-4-hydroxy-4-(4-methoxyphenyl)butanoic acid.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of the ketone can react with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction with hydrazine (B178648) (H₂NNH₂) would yield the corresponding hydrazone. While no specific studies on this compound were found, the reaction of a structurally similar compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, with phenylhydrazine in ethanol has been reported to produce the corresponding phenylhydrazone. ias.ac.in This suggests that this compound would likely react in a similar manner with hydrazine and other amine derivatives under appropriate conditions.

| Reagent | Product Type |

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

Reactions at the Alpha-Carbon of the Ketone (e.g., enolization, halogenation)

The carbon atom adjacent to the ketone (the α-carbon) is activated and can undergo a variety of reactions. The presence of a bromine atom at the 3-position (one of the α-carbons) significantly influences the reactivity of this site.

Enolization, the formation of an enol or enolate, can occur under both acidic and basic conditions. This process is often the first step in reactions such as α-halogenation or alkylation. Given that the compound already possesses a bromine atom at the 3-position, further halogenation would likely be challenging and could lead to a mixture of products or decomposition, depending on the reaction conditions. The existing bromine atom is a good leaving group, which could facilitate substitution reactions at this position. Under basic conditions, elimination of HBr could potentially occur, leading to the formation of an α,β-unsaturated ketone.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound contains a methoxy (B1213986) group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The butanoic acid chain, with its electron-withdrawing carbonyl group, is a deactivating group.

Electrophilic Aromatic Substitution Reactions (if conditions permit)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org In this molecule, the methoxy group strongly activates the ring towards electrophiles, directing them to the positions ortho and para to it. masterorganicchemistry.com The para position is already occupied by the butanoic acid chain. Therefore, incoming electrophiles would be directed to the positions ortho to the methoxy group.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to the methoxy group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho to the methoxy group |

| Sulfonation | SO₃, H₂SO₄ | Ortho to the methoxy group |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Negishi with derivatives)

The bromine atom at the 3-position of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. For the butanoic acid derivative, it is often advantageous to first protect the carboxylic acid group, for instance as an ester, to prevent potential side reactions with the basic reagents commonly employed in these coupling reactions.

Suzuki Coupling:

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. In the case of a methyl ester derivative of the target compound, a Suzuki coupling with an arylboronic acid, such as phenylboronic acid, would be expected to yield a diaryl-substituted butanoate. The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, in a suitable solvent system, often a mixture of toluene and water.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The methyl ester of this compound could react with an alkene like styrene, catalyzed by palladium(II) acetate with a phosphine ligand such as triphenylphosphine, and a base like triethylamine. This would result in the formation of a new carbon-carbon bond at the 3-position, leading to a more complex unsaturated ketoester.

Stille Reaction:

The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. A derivative of the title compound, such as its methyl ester, could be coupled with an organostannane like tributyl(vinyl)stannane. This reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) in a non-polar solvent such as toluene.

Negishi Reaction:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. The methyl ester of this compound could undergo coupling with an organozinc reagent, for example, phenylzinc chloride. This reaction is known for its high functional group tolerance and is often catalyzed by palladium complexes with phosphine ligands.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Plausible Product |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Methyl 3-(4-methoxyphenyl)-4-oxo-3-phenylbutanoate |

| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | Methyl (E)-3-(4-methoxyphenyl)-4-oxo-5-phenylpent-5-enoate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | Methyl 3-(4-methoxyphenyl)-4-oxopent-1-en-3-yl)butanoate |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Methyl 3-(4-methoxyphenyl)-4-oxo-3-phenylbutanoate |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, containing both an electrophilic carbon bearing a bromine atom and a nucleophilic carboxylate group, is well-suited for intramolecular cyclization reactions to form heterocyclic systems.

Upon treatment with a non-nucleophilic base, the carboxylic acid can be deprotonated to form a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the carbon atom bearing the bromine atom in an intramolecular SN2 reaction. This process would lead to the formation of a five-membered ring, specifically a γ-butyrolactone derivative. The formation of five-membered rings is generally kinetically and thermodynamically favored.

Alternatively, under different conditions, other heterocyclic systems could potentially be formed. For example, if the keto group were to participate in the cyclization, it could lead to the formation of furanone derivatives.

| Reaction Type | Reagent | Solvent | Plausible Product |

|---|---|---|---|

| Intramolecular Cyclization (Lactonization) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4-(4-methoxyphenyl)-5-oxo-tetrahydrofuran-3-one |

| Intramolecular Cyclization (Furanone formation) | DBU in Acetonitrile (under air) | Acetonitrile | 5-(4-methoxyphenyl)-3H-furan-2-one derivative |

The primary mechanism for the formation of a lactone from this compound involves a classical intramolecular nucleophilic substitution. The key steps are:

Deprotonation: A base, such as sodium hydride, abstracts the acidic proton from the carboxylic acid group, forming a sodium carboxylate salt. This enhances the nucleophilicity of the oxygen atoms.

Nucleophilic Attack: The negatively charged oxygen of the carboxylate acts as a nucleophile and attacks the electrophilic carbon atom at the 3-position, which is bonded to the bromine atom.

Displacement of the Leaving Group: The attack of the carboxylate leads to the displacement of the bromide ion, which is a good leaving group. This ring-closing step results in the formation of the stable five-membered lactone ring.

The stereochemistry of the starting material at the 3-position would influence the stereochemistry of the resulting lactone, with the SN2 reaction proceeding with an inversion of configuration at the carbon center.

The formation of other heterocyclic systems, such as furanones, would involve a more complex mechanism, potentially proceeding through an enolate intermediate formed by deprotonation at the carbon adjacent to the ketone. This enolate could then undergo cyclization, possibly involving an oxidative step if the reaction is carried out in the presence of air.

Computational and Theoretical Investigations of 3 Bromo 4 4 Methoxyphenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Optimized Geometry and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid, DFT studies would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Conformational analysis would also be performed to identify various stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Surface Analysis and Charge Distribution

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This analysis is invaluable for predicting how the molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This analysis also provides insights into charge distribution and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could be employed to study its behavior over time in different environments, such as in a solvent. These simulations provide detailed information on conformational changes, flexibility, and the dynamics of intermolecular interactions, which are not accessible from static quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., calculated NMR shifts, IR vibrational frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict NMR chemical shifts and IR absorption spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

Elucidation of Reaction Mechanisms through Transition State Calculations

For a molecule that can undergo chemical reactions, transition state calculations are essential for elucidating reaction mechanisms. These calculations identify the structure and energy of the transition state, which is the highest energy point along the reaction pathway. By determining the energy barrier (activation energy), it is possible to predict the feasibility and rate of a chemical reaction. This is a powerful tool for understanding how this compound might be synthesized or how it might react with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Their Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. pharmatutor.org These models rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. For a molecule like this compound, a range of descriptors would be calculated to build a predictive QSAR model. The derivation of these descriptors is primarily computational, utilizing specialized software that takes the 2D or 3D structure of the molecule as input.

The fundamental principle of QSAR is that the variations in biological activities within a series of compounds are dependent on the differences in their structural properties. pharmatutor.org The process of developing a QSAR model involves assembling a dataset of compounds with their measured biological activities, calculating a set of relevant molecular descriptors, creating a mathematical equation that links the descriptors to the activity, and finally, validating the model's predictive power. drugdesign.org

For this compound, the relevant descriptors would fall into several categories, including constitutional, electronic, steric, and lipophilic properties.

Constitutional Descriptors: These are the most straightforward descriptors and are derived from the molecular formula and the connectivity of the atoms. They include counts of atoms, bonds, rings, and molecular weight. For this compound, these descriptors provide basic information about the molecule's size and composition.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with biological targets. uwec.edu They are typically calculated using quantum mechanical methods. researchgate.netnih.gov Key electronic descriptors for this compound would include:

Partial Atomic Charges: Calculating the partial charges on each atom would help in understanding potential electrostatic interactions with a receptor.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are critical for its ability to fit into a biological receptor's binding site. uwec.edu For this compound, important steric descriptors would include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and provide insights into its shape.

Lipophilic Descriptors: Lipophilicity is a crucial property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The most common lipophilic descriptor is:

LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of the compound in octanol (B41247) to its concentration in water. A positive LogP value indicates a preference for lipid environments. For this compound, the presence of the aromatic ring and the bromine atom would contribute to its lipophilicity, while the carboxylic acid group would increase its hydrophilicity. drugdesign.org

The table below illustrates the types of QSAR descriptors that would be calculated for this compound and their significance. The values presented are hypothetical and for illustrative purposes, as specific QSAR studies on this compound are not publicly available.

| Descriptor Class | Descriptor Name | Significance in QSAR |

|---|---|---|

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Electronic | Dipole Moment | Indicates the molecule's polarity and potential for dipole-dipole interactions. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Steric | Molecular Volume | Describes the three-dimensional space occupied by the molecule. |

| Lipophilic | LogP | Measures the lipophilicity, affecting membrane permeability and solubility. |

Applications of 3 Bromo 4 4 Methoxyphenyl 4 Oxobutanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The unique arrangement of functional groups within 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid makes it an ideal starting material for constructing various heterocyclic rings. The presence of a 1,4-dicarbonyl-like relationship between the carboxylic acid and the ketone, combined with the electrophilic center at the bromine-bearing carbon, enables cyclization reactions with a variety of di-nucleophiles.

Furanone and Pyranone Derivatives

The γ-keto acid framework of the title compound is a classic precursor for the synthesis of furanone rings. Intramolecular cyclization of 4-oxobutanoic acid derivatives, typically through dehydration using reagents like acetic anhydride (B1165640), is a well-established method for forming 2(5H)-furanones. ekb.eg For this compound, this could proceed via enolization of the ketone and subsequent nucleophilic attack by the carboxylic acid group, followed by dehydration.

Furthermore, synthetic routes to 3-Aryl-5-bromo-2(5H)-furanones have been developed by treating methyl 2-aryl-4-oxobutyrates with bromine in acetic acid. elsevierpure.com By analogy, the pre-existing bromine atom in the title compound could facilitate similar cyclizations, potentially leading to substituted furanone structures that are valuable in medicinal chemistry.

While less direct, the synthesis of pyranone scaffolds could also be envisioned. Methodologies for constructing γ-pyrones often start from β-ketoacids or involve the condensation of ketones with carboxylic acids under specific conditions. nih.govnih.govacs.org The title compound could potentially be modified or used in multi-step reaction sequences to access pyranone and dihydropyranone derivatives.

Pyridazine and Pyrazole (B372694) Scaffolds

The reaction of γ-keto acids with hydrazine (B178648) derivatives is a fundamental and widely used method for the synthesis of pyridazinones. The 1,4-relationship between the carbonyl groups in this compound allows for condensation with hydrazine (H₂NNH₂) to form a six-membered dihydropyridazinone ring. Subsequent oxidation or elimination of HBr could lead to the aromatic pyridazinone core. This reaction provides a straightforward entry into a class of heterocycles known for their diverse biological activities. mdpi.comnih.gov

The synthesis of pyrazoles generally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govchim.it While the title compound is a 1,4-dicarbonyl system, its α-bromo ketone functionality offers alternative pathways. For instance, α-bromo ketones are known to react with hydrazones under visible light catalysis to furnish 1,3,5-trisubstituted pyrazoles. organic-chemistry.org It is also conceivable that the compound could first react with a hydrazine at the ketone position to form a hydrazone, which could then undergo an intramolecular cyclization involving the carboxylic acid, although this might lead to larger ring systems or require rearrangement. A more direct, albeit speculative, route could involve a reaction sequence where the α-bromo-γ-keto acid is transformed in situ into a reactive intermediate suitable for pyrazole formation.

Table 1: Potential Heterocyclic Scaffolds from this compound This table is generated based on established reactions of analogous compounds.

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Dehydrating Agent (e.g., Ac₂O) | Furanone | Intramolecular Cyclization |

| Hydrazine (H₂NNH₂) | Pyridazinone | Condensation/Cyclization |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyridazinones | Condensation/Cyclization |

| Thioamide/Thiourea (B124793) | Thiazole (B1198619) | Hantzsch-type Synthesis |

| o-Phenylenediamine | Quinoxaline (B1680401) | Condensation/Cyclization |

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The α-bromo ketone moiety is a powerful tool for building a variety of other heterocyclic systems, most notably through the renowned Hantzsch synthesis and related reactions.

Thiazoles : The reaction of α-bromo ketones with thioamides or thiourea is a cornerstone of thiazole synthesis. tandfonline.comscirp.org It is highly probable that this compound would react readily with various thioamides to yield highly functionalized 2,4-disubstituted thiazoles. The carboxylic acid group would remain as a substituent on the resulting thiazole framework, offering a handle for further synthetic modifications. scirp.orgnih.gov

Quinoxalines : Quinoxalines are typically prepared by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. sapub.org The α-bromo ketone functionality serves as a potent surrogate for a 1,2-dicarbonyl compound in this context. The reaction proceeds via initial nucleophilic attack of one amino group on the carbon bearing the bromine, followed by intramolecular condensation of the second amino group with the ketone, and subsequent aromatization. This provides a direct route to quinoxaline derivatives bearing both the 4-methoxyphenyl (B3050149) group and a carboxymethyl side chain. chim.itnih.gov

Intermediate in the Total Synthesis of Complex Organic Molecules

Beyond its use as a direct precursor to simple heterocycles, this compound can be considered as a potential intermediate in the assembly of more intricate molecular structures, including natural products.

Incorporation into Natural Product Synthesis (e.g., polyketides, chalcones)

While direct incorporation into polyketide synthesis is not documented, γ-keto acids and their ester derivatives are valuable intermediates in the synthesis of various natural products. nih.govbeilstein-journals.org They can be used to construct γ-butyrolactone rings, which are common motifs in many biologically active molecules. researchgate.net The functional handles on the title compound could allow for its elaboration into a more complex fragment for incorporation into a larger natural product framework.

The relationship to chalcone (B49325) synthesis is indirect. The standard and overwhelmingly prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves reacting an acetophenone (B1666503) with a benzaldehyde. japsonline.comjchemrev.commdpi.com For this compound to be used in chalcone synthesis, it would first need to be converted into a suitable precursor. A hypothetical route could involve:

Decarboxylation to yield an α-bromo ketone.

Reductive debromination to afford 4'-methoxybutyrophenone.

Further chemical modification to arrive at 4'-methoxyacetophenone. This multi-step conversion makes it a non-traditional and inefficient starting material for this specific purpose compared to commercially available acetophenones.

Enabling Chiral Synthesis (if asymmetric synthesis is developed)

The carbon atom bearing the bromine atom in this compound is a stereocenter. While the compound is typically supplied as a racemate, the development of an asymmetric synthesis to access either enantiomer selectively would significantly enhance its value as a chiral building block.

The field of asymmetric catalysis offers potential strategies for achieving this:

Asymmetric Bromination : An asymmetric α-bromination of the parent compound, 4-(4-methoxyphenyl)-4-oxobutanoic acid, using a chiral catalyst could provide enantioselective access to the title compound.

Catalytic Asymmetric Alkylation : Biocatalytic platforms using engineered methyltransferases have shown success in the asymmetric alkylation of α-keto acids, demonstrating that enzymatic control of stereocenters adjacent to keto-acid functionalities is feasible. nih.gov

Chiral Resolution : Classical resolution techniques or kinetic resolution could be employed to separate the enantiomers.

Once a chiral version of the compound is obtained, it could be used in the synthesis of optically active heterocycles. For example, highly optically active 4-substituted-2(5H)-furanones have been prepared from a chiral 3-bromo-2(5H)-furanone, highlighting how a chiral bromo-substituted scaffold can transfer its stereochemical information to a product. researchgate.net The development of such asymmetric methods would unlock the full potential of this compound as a chiral precursor in the synthesis of enantiomerically pure complex molecules.

Development of Novel Organic Reagents and Catalysts

While specific research on the application of this compound in the development of novel organic reagents and catalysts is not extensively documented, its structural motifs, particularly the α-bromo ketone functionality, suggest significant potential in this area. α-Bromo ketones are well-established precursors in organic synthesis due to their high reactivity, enabling a variety of chemical transformations. rsc.orgorganic-chemistry.org

The bromine atom at the α-position to the ketone is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize a range of organic reagents. For instance, reaction with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules.

Furthermore, the presence of both a carboxylic acid and a ketone group in the same molecule offers multiple sites for modification, allowing for the design of bifunctional reagents. The methoxyphenyl group may also play a role in modulating the electronic properties and solubility of any resulting reagents or catalysts.

In the realm of catalysis, while direct use as a catalyst is not reported, this compound could serve as a precursor for catalyst synthesis. For example, the bromine atom could be displaced to anchor the molecule to a solid support, creating a heterogeneous catalyst. rsc.org Additionally, recent research has highlighted the significant role of bromine in certain catalytic systems, such as in FeMnKBr/YNa catalysts for CO2 hydrogenation, where bromide enhances the catalytic performance. nih.gov This suggests that bromo-organic compounds can play a crucial role in the design of advanced catalytic materials.

Interactive Data Table: Potential Reactions for Reagent Development

| Reactant Type | Potential Product Class | Synthetic Utility |

| Amines | α-Amino ketones | Precursors for heterocycles, amino acids |

| Thiols | α-Thio ketones | Intermediates in medicinal chemistry |

| Phosphines | Phosphonium ylides | Reagents for Wittig-type reactions |

| Azides | α-Azido ketones | Precursors for triazoles and other N-heterocycles |

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The chemical structure of this compound provides a versatile scaffold for derivatization in the context of structure-activity relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how modifications to a molecule's structure affect its biological activity. nih.gov The distinct functional groups of this compound—the bromine atom, the ketone, the carboxylic acid, and the methoxyphenyl ring—all offer opportunities for systematic chemical modification.

Derivatization of the carboxylic acid group, for example, through esterification or amidation, can alter the polarity, solubility, and hydrogen bonding capacity of the molecule, which can significantly impact its interaction with biological targets. researchgate.net The ketone functionality can be reduced to an alcohol or converted to other functional groups, which can probe the importance of the carbonyl group for biological activity.

The bromine atom can be substituted with a variety of other groups, allowing for the exploration of steric and electronic effects at that position. The methoxyphenyl ring can also be modified, for instance, by altering the position or nature of the substituent on the phenyl ring, to investigate the role of this aromatic moiety in target binding. mdpi.com

Interactive Data Table: Potential Derivatization Sites and Their Impact on Properties

| Derivatization Site | Type of Modification | Potential Impact on Properties |

| Carboxylic Acid | Esterification, Amidation | Altered polarity, solubility, H-bonding |

| Ketone | Reduction, Oximation | Modified shape, removal of H-bond acceptor |

| Bromine Atom | Nucleophilic Substitution | Introduction of diverse functional groups |

| Methoxyphenyl Ring | Demethylation, Substitution | Altered electronic properties, steric bulk |

Synthesis of Analogs for Mechanistic Biological Probes

The synthesis of analogs of this compound can be a valuable strategy for creating mechanistic biological probes. Biological probes are molecules designed to study biological systems, for example, by labeling specific proteins or tracking biochemical pathways. nih.gov The inherent reactivity of the α-bromo ketone moiety makes it particularly suitable for the design of covalent probes.

A common strategy involves designing the molecule to bind to a specific biological target, after which the α-bromo ketone can react with a nearby nucleophilic amino acid residue (such as cysteine or histidine) on the protein, forming a stable covalent bond. This allows for the permanent labeling and subsequent identification of the target protein.

Furthermore, analogs can be synthesized where a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, is attached to the molecule. This can be achieved by modifying the carboxylic acid or the methoxyphenyl ring. Such tagged analogs would enable the visualization of the molecule's localization within a cell or its interaction with binding partners. The synthesis of such probes is a powerful approach to elucidate the mechanism of action of bioactive compounds. nih.govnih.gov

Exploration of Potential Target Binding Sites through Chemical Modification

Chemical modification of this compound can be a powerful tool for exploring the binding sites of potential biological targets. By systematically altering the structure of the molecule and observing the effect on its biological activity, researchers can infer key features of the binding pocket. researchgate.net

For example, if replacing the bromine atom with a larger halogen, such as iodine, leads to a decrease in activity, it might suggest that the binding site is sterically constrained in that region. Conversely, if replacing the methoxy (B1213986) group with a larger alkoxy group enhances activity, it could indicate the presence of a hydrophobic pocket that can accommodate the larger group.

The carboxylic acid group is often involved in crucial hydrogen bonding interactions with protein targets. Converting it to an ester or an amide and observing a loss of activity would strongly suggest its importance in binding. Similarly, the ketone's carbonyl oxygen can act as a hydrogen bond acceptor.

By creating a library of analogs with systematic modifications and testing their biological activity, a detailed pharmacophore model can be constructed. This model can then guide the design of more potent and selective compounds.

Emerging Research Directions and Future Perspectives for 3 Bromo 4 4 Methoxyphenyl 4 Oxobutanoic Acid

Development of More Efficient and Selective Synthetic Methodologies

Current synthetic routes to compounds structurally related to 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid, such as 4-(4-methylphenyl)-4-oxobutanoic acid, often involve Friedel-Crafts acylation. wikipedia.org This reaction typically utilizes a substituted aromatic compound and a dicarboxylic anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org For the target compound, this would likely involve the reaction of 1-bromo-2-methoxybenzene with succinic anhydride.

Future research could focus on developing more efficient and selective synthetic methods. This could include:

Catalyst Optimization: Investigating alternative Lewis acids or solid acid catalysts to improve reaction yields, reduce reaction times, and enhance regioselectivity, thereby minimizing the formation of unwanted isomers.

Greener Synthetic Routes: Exploring solvent-free reaction conditions or the use of more environmentally benign solvents to align with the principles of green chemistry.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalyst Optimization | Higher yields, improved selectivity, milder reaction conditions | Screening of novel Lewis and solid acid catalysts |

| Green Chemistry Routes | Reduced environmental impact, safer processes | Solvent-free reactions, use of biodegradable solvents |

| Flow Chemistry | Enhanced process control, scalability, and safety | Reactor design, optimization of flow parameters |

Advanced Analytical Techniques for In Situ Monitoring of its Reactions

To optimize synthetic methodologies, real-time monitoring of reaction progress is crucial. Advanced analytical techniques can provide valuable insights into reaction kinetics and mechanisms. Future research in this area could involve the application of:

Process Analytical Technology (PAT): Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the concentration of reactants, intermediates, and products in real-time. This data can be used to understand reaction kinetics and identify potential side reactions.

Hyphenated Chromatographic Techniques: The use of techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures can provide detailed information on the purity of the product and the identity of any impurities.

Integration of Chemoinformatics and Machine Learning for Reactivity Prediction and Design

Chemoinformatics and machine learning are increasingly powerful tools in chemical research. beilstein-journals.orgnih.gov For this compound, these computational approaches could be utilized to:

Predict Reactivity and Properties: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the reactivity of the compound in various reactions and to estimate its physicochemical properties. nih.gov

Optimize Reaction Conditions: Employ machine learning algorithms to analyze experimental data and predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity. beilstein-journals.org

Design Novel Derivatives: Use computational tools to design new derivatives of the parent compound with desired properties for specific applications.

| Computational Approach | Application | Potential Outcome |

| QSAR/QSPR Modeling | Prediction of biological activity and physical properties | Guidance for experimental design and compound screening |

| Machine Learning | Optimization of synthetic reaction conditions | Increased efficiency and yield of synthetic processes. beilstein-journals.org |

| Molecular Docking | Exploration of potential biological targets | Identification of new therapeutic applications |

Exploration of its Utility in Materials Science or Supramolecular Chemistry

The molecular structure of this compound, featuring aromatic and carboxylic acid functionalities, suggests potential applications in materials science and supramolecular chemistry. The presence of a bromine atom also opens possibilities for further functionalization.

Polymer Synthesis: The carboxylic acid group could be used as a monomer for the synthesis of polyesters or polyamides with specific thermal or mechanical properties. The bromo- and methoxy- substituents on the phenyl ring could influence the polymer's final characteristics.

Crystal Engineering: The ability of the carboxylic acid to form hydrogen bonds and the potential for halogen bonding involving the bromine atom could be exploited in the design of novel crystalline materials with interesting optical or electronic properties. nih.gov

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to form self-assembled monolayers on various substrates, which could have applications in surface modification and nanotechnology.

Role in Multidisciplinary Research Collaborations

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between synthetic organic chemists, analytical chemists, computational chemists, materials scientists, and pharmacologists will be essential to fully explore the compound's potential. Such collaborations can foster innovation and accelerate the discovery of new applications for this and related molecules.

| Field of Expertise | Contribution to Research |

| Synthetic Organic Chemistry | Development of efficient and sustainable synthetic routes |

| Analytical Chemistry | In-depth characterization and reaction monitoring |

| Computational Chemistry | Prediction of properties and reaction outcomes |

| Materials Science | Design and synthesis of novel materials |

| Pharmacology | Investigation of potential biological activities |

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized to minimize byproducts?

The synthesis typically involves bromination of a precursor such as 4-(4-methoxyphenyl)-4-oxobutanoic acid. Key steps include:

- Electrophilic bromination : Using Br₂ in acetic acid with catalytic FeBr₃ at 0–5°C to prevent over-bromination .

- Radical bromination : Employing N-bromosuccinimide (NBS) under UV light for selective β-position bromination .

Critical optimizations include maintaining stoichiometric control (1:1 molar ratio of precursor to brominating agent) and purification via recrystallization (ethanol/water, 80:20 v/v) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- ¹H/¹³C NMR : Assign diastereotopic protons and confirm regioselectivity of bromination. Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ 7.2–7.8 ppm), while the keto group resonates at δ 2.8–3.2 ppm .

- X-ray crystallography : SHELX refinement (via SHELXL ) resolves ambiguities in stereochemistry and crystal packing.

- FTIR : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. How does the electron-withdrawing bromine group influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine at C3 enhances electrophilicity at the adjacent keto group, facilitating nucleophilic attacks (e.g., Grignard reagents or amines). Reactivity can be modulated by varying solvents (polar aprotic solvents like DMF accelerate SN2 pathways) and temperature (0–25°C to control regioselectivity) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo. For example, debromination or oxidation products could reduce efficacy .

- Protein binding assays : Quantify serum albumin binding via fluorescence quenching to assess bioavailability discrepancies .

- Dose-response optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to match in vitro IC₅₀ values with in vivo efficacy .

Q. How can computational methods predict the compound’s interaction with enzyme active sites, and what experimental validations are required?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2). The methoxy group’s electron-donating effects and bromine’s steric bulk are critical for binding affinity .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes.

- Mutagenesis studies : Replace key residues (e.g., Arg120 in COX-2) to validate predicted hydrogen-bonding interactions .

Q. What experimental approaches address low yield in multi-step syntheses of derivatives (e.g., amides or esters) of this compound?

- Flow chemistry : Continuous reactors improve heat/mass transfer for bromination and acylation steps, reducing side reactions .

- Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type couplings to form aryl ethers or amides with >80% yield .

- Byproduct analysis : Employ GC-MS to identify intermediates (e.g., debrominated species) and adjust stoichiometry .

Q. How do structural modifications (e.g., replacing methoxy with fluoro groups) alter the compound’s biological activity?

- SAR studies : Fluorine substitution increases metabolic stability but reduces COX-2 inhibition (log IC₅₀ shifts from 1.2 to 2.5).

- Crystallographic comparisons : X-ray structures of fluorinated analogs show weaker π-stacking with Tyr385 in COX-2 .

- Free-energy calculations : MM-GBSA scoring quantifies binding energy differences (~3.2 kcal/mol loss with fluorine) .

Key Considerations for Researchers

- Data validation : Cross-reference NMR assignments with DFT calculations (e.g., Gaussian 16) to resolve signal overlaps .

- Biological assays : Use orthogonal methods (e.g., SPR and ITC) to confirm enzyme inhibition mechanisms .

- Synthetic scalability : Pilot-scale reactions (10–50 g) in flow reactors improve reproducibility for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.